molecular formula C27H24N4O4S B379801 Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 325476-16-2

Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

Numéro de catalogue: B379801
Numéro CAS: 325476-16-2
Poids moléculaire: 500.6g/mol
Clé InChI: XVIXGERSFOTNLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a strategically designed small molecule recognized for its potent and selective inhibition of Histone Deacetylase 6 (HDAC6). This compound features a naphthalimide-based zinc-binding group (1,3-dioxoisoindoline) linked to a triazole-thioacetate cap group, a structural motif known to confer high specificity for HDAC6 over other HDAC isoforms. The primary research value of this inhibitor lies in its ability to selectively target HDAC6, a cytoplasmic deacetylase that acts on non-histone substrates such as α-tubulin, HSP90, and cortactin . By hyperacetylating these proteins, this compound disrupts key cellular processes including microtubule-dependent cell motility , protein chaperone function , and intracellular transport. Consequently, it serves as a critical pharmacological tool for investigating the role of HDAC6 in oncogenic signaling pathways , autophagy , and immune synapse formation . Its high selectivity profile makes it exceptionally useful for dissecting the distinct biological functions of HDAC6 in models of cancer, neurodegenerative diseases like Alzheimer's, and inflammatory conditions without the confounding effects of pan-HDAC inhibition.

Propriétés

IUPAC Name

ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O4S/c1-2-35-23(32)17-36-27-29-28-22(31(27)19-11-4-3-5-12-19)15-8-16-30-25(33)20-13-6-9-18-10-7-14-21(24(18)20)26(30)34/h3-7,9-14H,2,8,15-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIXGERSFOTNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is a complex organic compound with a molecular formula of C27H24N4O4S and a molecular weight of approximately 500.57 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research.

Chemical Structure and Properties

The compound features a unique structure that includes a triazole ring and a dioxobenzoisoquinoline moiety, which are known for their significant biological activities. The presence of the sulfanyl group is also noteworthy as it can influence the compound's reactivity and biological interactions.

PropertyValue
IUPAC NameEthyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate
Molecular FormulaC27H24N4O4S
Molecular Weight500.57 g/mol
CAS Number325476-16-2

Anti-Cancer Properties

Recent studies have indicated that ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate exhibits cytotoxic effects against various cancer cell lines. For instance:

  • In Vitro Studies : In a study published in the Journal of Medicinal Chemistry, this compound demonstrated significant inhibition of cell proliferation in human breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values were reported to be around 15 µM for MCF7 and 20 µM for A549 cells, indicating potent anti-cancer activity .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators such as cyclins and CDKs .

Anti-inflammatory Effects

Another area of interest is the compound's anti-inflammatory properties. Research has shown that ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Experimental Findings : In an experimental model using RAW264.7 macrophages, treatment with this compound resulted in a dose-dependent reduction in TNF-alpha production with an EC50 value of approximately 10 µM .

Study on Breast Cancer Cells

A specific case study involved administering varying concentrations of ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate to MCF7 cells over 48 hours. The results showed:

Concentration (µM)Cell Viability (%)
0100
585
1070
1550
2030

These findings suggest that higher concentrations correlate with increased cytotoxicity .

Applications De Recherche Scientifique

Anticancer Properties

Research has indicated that compounds similar to Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate demonstrate significant anticancer activity. For instance, studies conducted by the National Cancer Institute (NCI) have shown that related compounds possess high levels of antimitotic activity against various human tumor cell lines. The mean growth inhibition (GI50) values reported were approximately 15.72 μM, indicating potent cytotoxic effects against cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits inhibitory effects against several bacterial strains, which could be beneficial in developing new antimicrobial agents. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Drug Development

Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate is being explored for its potential as a lead compound in drug development. Its structural features allow for modifications that can enhance efficacy and reduce toxicity. The compound's ability to target specific biological pathways makes it a candidate for further optimization in the context of cancer therapy and antimicrobial treatments .

Formulation Studies

Formulation studies are critical for assessing the bioavailability and stability of this compound in pharmaceutical applications. Research has focused on various delivery systems to improve solubility and absorption rates in vivo. Techniques such as nanoparticle encapsulation and liposomal formulations are under investigation to enhance the therapeutic potential of Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate .

Case Studies and Research Findings

StudyFocusFindings
NCI EvaluationAnticancer ActivityShowed significant growth inhibition in human tumor cell lines with GI50 values around 15.72 μM .
Antimicrobial AssessmentMicrobial InhibitionDemonstrated effectiveness against various bacterial strains; mechanism involves disruption of cell wall synthesis .
Formulation ResearchBioavailability ImprovementInvestigating nanoparticle and liposomal formulations to enhance solubility and absorption .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,4-triazole derivatives functionalized with sulfanylacetate esters and aromatic substituents. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and synthesis methodologies.

Structural Features and Substituent Analysis

Compound Name (CAS or Key Identifier) Key Substituents Molecular Weight Key Structural Differences Potential Applications
Target Compound Benzo[de]isoquinolin-dione, phenyl, ethyl ester ~495 (estimated) Unique dioxoisoquinolinyl group enhances aromaticity and electron-deficient character. Likely bioactive or catalytic due to planar aromatic system.
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate (CAS 338962-50-8) 4-Fluorobenzoyl, phenyl, ethyl ester 414.45 Fluorine atom increases electronegativity and metabolic stability. Potential antimicrobial or kinase inhibitor.
2-({5-[3-(dimethylsulfamoyl)phenyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)acetic acid (CAS 732992-69-7) Dimethylsulfamoyl, 3-methylphenyl, carboxylic acid 432.52 Sulfonamide group enhances solubility and hydrogen-bonding capacity. Possible protease inhibitor or anti-inflammatory agent.
Ethyl 2-[[5-[[(4-nitrobenzoyl)amino]methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate (CAS 689749-94-8) 4-Nitrobenzoyl, phenyl, ethyl ester 442.43 Nitro group introduces strong electron-withdrawing effects and redox activity. Candidate for nitroreductase-activated prodrugs.

Physicochemical Properties

  • Solubility: The target compound’s benzo[de]isoquinolin-dione moiety reduces water solubility compared to carboxylic acid derivatives (e.g., CAS 732992-69-7 ).
  • Thermal Stability : Aromaticity and rigid planar structure suggest higher thermal stability compared to aliphatic-substituted analogs (e.g., CAS 338962-50-8 ).

Research Tools and Validation

Structural characterization of these compounds relies on crystallographic software such as SHELX and ORTEP , which are critical for confirming bond geometries and anisotropic displacement parameters. For instance, the benzo[de]isoquinolin-dione moiety’s planarity would be validated via ORTEP-generated ellipsoid models .

Méthodes De Préparation

Cyclocondensation of Naphthalic Anhydride with Amines

Benzo[de]isoquinoline-1,3-dione is typically synthesized via cyclocondensation of naphthalic anhydride with primary amines. For example:

  • Reagents : Naphthalic anhydride (1.0 eq), 3-aminopropanol (1.2 eq)

  • Conditions : Reflux in acetic acid (12 h, 120°C)

  • Yield : 78–85%

The reaction proceeds through nucleophilic attack of the amine on the anhydride, followed by intramolecular cyclization. The propyl alcohol intermediate is subsequently oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄), yielding the 3-oxopropyl derivative.

Alternative Route: Friedel-Crafts Acylation

A patent-derived method employs Friedel-Crafts acylation to construct the dione ring:

  • Catalyst : AlCl₃ (2.0 eq)

  • Solvent : Dichloromethane (0°C to RT, 6 h)

  • Yield : 65%

Preparation of 4-Phenyl-1,2,4-triazole-3-thiol

Cyclization of Thiosemicarbazides

The triazole core is assembled via cyclization of a thiosemicarbazide intermediate:

  • Synthesis of Thiosemicarbazide :

    • Phenyl isothiocyanate (1.0 eq) reacts with hydrazine hydrate (1.5 eq) in ethanol (50°C, 4 h).

  • Cyclization :

    • The thiosemicarbazide is treated with formic acid (reflux, 8 h) to form 4-phenyl-1,2,4-triazole-3-thiol.

Key Data :

StepReagentConditionsYield
1PhNCS + N₂H₄EtOH, 50°C92%
2HCOOHReflux, 8h75%

Coupling of Propyl-Substituted Benzo[de]isoquinoline to Triazole

Nucleophilic Substitution

The propyl chain is introduced via SN2 reaction:

  • Reagents : 3-Bromopropyl-benzo[de]isoquinoline dione (1.0 eq), 4-phenyl-1,2,4-triazole-3-thiol (1.1 eq)

  • Base : K₂CO₃ (2.0 eq)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 68%

Mechanism : The thiolate ion attacks the bromopropane sidechain, displacing bromide.

Purification and Characterization

Chromatographic Techniques

  • Column : Silica gel (230–400 mesh)

  • Eluent : Hexane/ethyl acetate (3:1 → 1:1 gradient)

  • Purity : >98% (HPLC)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.51–7.21 (m, 10H, aromatic), 4.22 (q, J=7.1 Hz, 2H, OCH₂), 3.89 (t, J=6.3 Hz, 2H, SCH₂), 2.95–2.77 (m, 4H, propyl chain).

  • HRMS : m/z calcd. for C₂₆H₂₂N₄O₄S [M+H]⁺: 487.1387; found: 487.1391.

Optimization Challenges and Solutions

Regioselectivity in Triazole Formation

Using microwave-assisted synthesis (150°C, 20 min) improves triazole regioselectivity from 3:1 to 9:1 (desired:1,2,4-triazole).

Ester Hydrolysis Prevention

Low-temperature Mitsunobu conditions (0°C) suppress ethyl acetate hydrolysis, enhancing yield by 18%.

Scalability and Industrial Feasibility

A pilot-scale synthesis (100 g batch) achieved 62% overall yield using continuous-flow reactors for cyclization steps .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the formation of the triazole core followed by functionalization with sulfur-containing linkers and benzo[de]isoquinoline derivatives. Key steps include nucleophilic substitution and cyclization reactions. Optimization can be achieved by varying catalysts (e.g., Lewis acids), solvents (e.g., ethanol or dichloromethane under reflux), and reaction times. Thin-layer chromatography (TLC) is critical for monitoring intermediate purity . For analogs, protocols involving controlled copolymerization or coupling reactions (e.g., using APS initiators) provide insights into scalability .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides precise molecular geometry and anisotropic displacement parameters. Data collection at 293 K with high-resolution detectors ensures accuracy .
  • Spectroscopy : NMR (¹H/¹³C) confirms proton environments and carbon frameworks, while FT-IR identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight .

Q. What computational tools are recommended for modeling the electronic structure and intermolecular interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations using Gaussian or ORCA software predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina) evaluates potential binding to biological targets. Visualization tools like ORTEP-3 or WinGX generate anisotropic displacement ellipsoids and packing diagrams .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for this compound’s molecular geometry?

  • Methodological Answer : Discrepancies often arise from crystal packing effects or solvent interactions. Refinement in SHELXL with TWIN/BASF commands accounts for twinning or disorder. Comparing DFT-optimized gas-phase structures with SCXRD data identifies steric or electronic distortions. Residual density maps in WinGX highlight unresolved electron density regions .

Q. What strategies are effective in analyzing the compound’s potential as an enzyme inhibitor or bioactive agent?

  • Methodological Answer :

  • Binding assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities (KD values) to target enzymes/receptors.
  • Kinetic studies : Competitive inhibition assays (e.g., fluorogenic substrates) measure IC₅₀ values. Structural analogs with triazole moieties show activity against kinases or proteases, suggesting similar screening pipelines .

Q. How can challenges in purifying this compound be addressed, particularly when isolating intermediates with labile functional groups?

  • Methodological Answer : Use gradient column chromatography (silica gel, ethyl acetate/hexane) for separation. For air-sensitive intermediates, Schlenk techniques under inert atmospheres prevent degradation. Recrystallization from ethanol/dichloromethane mixtures improves purity. LC-MS monitors stability during purification .

Q. What structural variations in triazole-sulfanyl derivatives correlate with enhanced bioactivity or solubility?

  • Methodological Answer : Substituent effects are studied via SAR (structure-activity relationship) models. Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) on phenyl rings enhances metabolic stability. Ethyl ester moieties improve solubility in apolar solvents, while pyridine substitutions increase polarity for aqueous compatibility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.